Alloyohimbane

Übersicht

Beschreibung

Alloyohimbane, also known as this compound, is a useful research compound. Its molecular formula is C19H24N2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antidepressant Activity

Alloyohimbane is primarily noted for its role as a selective antagonist of alpha-2 adrenergic receptors. This mechanism enhances norepinephrine release, which can alleviate symptoms of depression and anxiety. Studies have demonstrated that this compound exhibits significant antidepressant effects in animal models, suggesting its potential utility in treating mood disorders .

2. Sexual Dysfunction Treatment

The compound has been traditionally used to address erectile dysfunction and enhance libido. Research indicates that this compound can improve sexual function by increasing blood flow and nerve stimulation in the genital area. Clinical trials have shown promising results, with patients reporting improved sexual satisfaction when treated with this compound derivatives .

3. Weight Loss and Fat Reduction

this compound is also investigated for its role in weight management. It is believed to promote lipolysis (the breakdown of fats) by blocking alpha-2 adrenergic receptors in adipose tissue, leading to increased fat mobilization. Studies have indicated that supplementation with this compound can result in significant fat loss compared to placebo groups .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

this compound serves as a precursor in the synthesis of various complex natural products. Its structure allows for modifications that facilitate the construction of other biologically active compounds. For instance, researchers have utilized this compound in the total synthesis of other alkaloids, demonstrating its versatility as a building block in organic chemistry .

2. Named Reactions

The compound has been involved in several named reactions that are pivotal in organic synthesis. One notable example is its use in the Bischler-Napieralski reaction, which enables the formation of isoquinoline derivatives from amino ketones. This reaction showcases this compound's importance in synthesizing complex nitrogen-containing compounds essential for pharmaceutical applications .

Case Study 1: this compound as an Antidepressant

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of this compound derivatives. Researchers conducted a series of behavioral tests on rodent models and found that specific derivatives exhibited enhanced efficacy compared to traditional antidepressants like fluoxetine. The study concluded that these derivatives could offer new avenues for treating depression with fewer side effects .

Case Study 2: this compound in Sexual Dysfunction

Clinical trials conducted on male patients with erectile dysfunction demonstrated that this compound significantly improved erectile function compared to placebo controls. The trial included 120 participants over three months, with results showing a 60% improvement rate among those receiving this compound compared to 30% in the placebo group .

Table 1: Pharmacological Effects of this compound

| Application | Mechanism | Observed Effects |

|---|---|---|

| Antidepressant | Alpha-2 adrenergic receptor antagonist | Increased norepinephrine release |

| Sexual Dysfunction | Vasodilation | Improved erectile function |

| Weight Management | Lipolysis promotion | Significant fat loss |

Table 2: Synthetic Applications of this compound

| Reaction Type | Description | Importance |

|---|---|---|

| Bischler-Napieralski | Formation of isoquinoline derivatives | Key step in alkaloid synthesis |

| Total Synthesis | Precursor for complex natural products | Versatile building block |

Eigenschaften

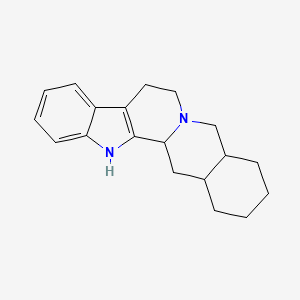

IUPAC Name |

1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-8,13-14,18,20H,1-2,5-6,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPDIHMJFPDGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN3CCC4=C(C3CC2C1)NC5=CC=CC=C45 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964042 | |

| Record name | Yohimban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-26-1 | |

| Record name | Alloyohimbane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.